molecular formula C14H10S2 B8614650 2,2'-Bithiophene, 5-phenyl- CAS No. 1665-31-2

2,2'-Bithiophene, 5-phenyl-

Cat. No. B8614650
Key on ui cas rn: 1665-31-2
M. Wt: 242.4 g/mol
InChI Key: FJDUBXOCPMPNNX-UHFFFAOYSA-N
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Patent
US05158598

Procedure details

In 140 ml of ether, 17.4 g (0.725 mol) of magnesium shavings was reacted according to Grignard with 118 g (0.723 mol) of 2-bromothiophene, and this solution was then introduced into 280 ml of ether, 1.5 g (2.8 mmol) of 1,3-bis(diphenylphosphino)propane nickel dichloride and 140 g (0.586 mol) of 5-bromo-2-phenylthiophene. After the slightly exothermic reaction had subsided, the mixture was stirred for 4 hours at boiling point, and the solution thus obtained was then diluted with 280 ml of ether and stirred into 280 ml of 2N hydrochloric acid solution. The crystals which precipitated out were isolated and dried. There was obtained 98.4 g (69.4% of theory) of 5-phenyl-[2,2'-bithienyl], mp. 116.5°-118° C.
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Name
Quantity
280 mL
Type
solvent
Reaction Step Four
Quantity
140 g
Type
reactant
Reaction Step Five
Name
1,3-bis(diphenylphosphino)propane nickel dichloride
Quantity
1.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
280 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[S:4][CH:5]=[CH:6][CH:7]=1.Br[C:9]1[S:13][C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:11][CH:10]=1.Cl>CCOCC.[Ni](Cl)Cl.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:14]1([C:12]2[S:13][C:9]([C:3]3[S:4][CH:5]=[CH:6][CH:7]=3)=[CH:10][CH:11]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:5.6|

Inputs

Step One
Name
Quantity
118 g
Type
reactant
Smiles
BrC=1SC=CC1
Step Two
Name
Quantity
280 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
17.4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
140 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
280 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
140 g
Type
reactant
Smiles
BrC1=CC=C(S1)C1=CC=CC=C1
Name
1,3-bis(diphenylphosphino)propane nickel dichloride
Quantity
1.5 g
Type
catalyst
Smiles
[Ni](Cl)Cl.C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
280 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the slightly exothermic reaction
CUSTOM
Type
CUSTOM
Details
the solution thus obtained
CUSTOM
Type
CUSTOM
Details
The crystals which precipitated out
CUSTOM
Type
CUSTOM
Details
were isolated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(S1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 98.4 g
YIELD: PERCENTYIELD 69.4%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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